1,1,1-Propanetricarboxylic acid

Description

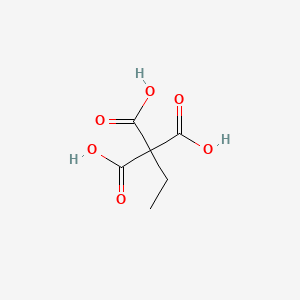

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

176.12 g/mol |

IUPAC Name |

propane-1,1,1-tricarboxylic acid |

InChI |

InChI=1S/C6H8O6/c1-2-6(3(7)8,4(9)10)5(11)12/h2H2,1H3,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

CEGRHPCDLKAHJD-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)O)(C(=O)O)C(=O)O |

Canonical SMILES |

CCC(C(=O)O)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Computational Chemistry and Theoretical Studies of 1,1,1 Propanetricarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, which use quantum mechanics to model molecular systems, are foundational to understanding the intrinsic properties of a molecule. wikipedia.org These methods allow for the detailed analysis of electron distribution and molecular orbitals, which govern chemical reactivity and structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly useful for calculating various reactivity descriptors that arise from Conceptual DFT. These descriptors help in predicting the most reactive sites within a molecule for different types of chemical reactions. frontiersin.org

For 1,1,1-propanetricarboxylic acid, DFT calculations can identify the regions most susceptible to nucleophilic or electrophilic attack. Key reactivity indices include:

Fukui Functions: These indicate the change in electron density at a specific point in the molecule when an electron is added or removed, highlighting sites for electrophilic and nucleophilic attack.

Local Softness: This descriptor measures the reactivity of a particular atomic site within the molecule.

DFT studies would likely reveal that the carbonyl carbons of the carboxylic acid groups are the primary electrophilic sites, while the carbonyl oxygens act as the main nucleophilic centers. The central quaternary carbon, bonded to three electron-withdrawing carboxyl groups, would also exhibit significant electrophilic character.

Table 1: Illustrative DFT Reactivity Descriptors for Key Atoms in this compound

| Atom/Group | Predicted Electrophilic Site (for Nucleophilic Attack) | Predicted Nucleophilic Site (for Electrophilic Attack) |

| Carboxyl Carbons (C=O) | High | Low |

| Carbonyl Oxygens (C=O) | Low | High |

| Hydroxyl Oxygens (-OH) | Low | Moderate |

| Central Carbon (C-COOH)₃ | Moderate | Low |

This table is illustrative, based on established principles of chemical reactivity. Actual values would be derived from specific DFT calculations.

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without using experimental data for simplification. These methods are particularly well-suited for exploring the conformational landscape of a molecule to identify its most stable three-dimensional structures. nih.govresearchgate.net

The conformational flexibility of this compound is primarily determined by the rotation around the C1-C2 single bond and the rotations of the three carboxylic acid groups. An ab initio potential energy surface scan would involve systematically rotating these bonds and calculating the energy of each resulting conformation.

The most stable conformers would be those that minimize steric hindrance between the bulky carboxylic acid groups and potentially maximize stabilizing interactions like intramolecular hydrogen bonds. It is expected that staggered conformations around the C1-C2 bond would be energetically favored over eclipsed ones. The orientation of the carboxyl groups would be arranged to balance repulsion and potential hydrogen bonding between a hydroxyl hydrogen of one group and a carbonyl oxygen of another. nih.gov

Table 2: Potential Stable Conformers of this compound from Torsional Angle Scans

| Conformer | Dihedral Angle (C2-C1-C-O) | Relative Energy (kcal/mol) | Key Feature |

| Global Minimum | ~180° (anti) | 0 (Reference) | Minimized steric hindrance |

| Local Minimum 1 | ~60° (gauche) | > 0 | Potential for intramolecular H-bonding |

| Local Minimum 2 | ~-60° (gauche) | > 0 | Potential for intramolecular H-bonding |

This table presents hypothetical conformers based on principles of conformational analysis. Specific ab initio calculations are required to determine the exact geometries and relative energies.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This technique is invaluable for studying how a molecule like this compound interacts with its environment, such as a solvent like water. readthedocs.ioarxiv.org

An MD simulation would typically involve placing a model of this compound in a simulated box of water molecules. The interactions between all atoms are governed by a force field, an empirical set of equations and parameters. The simulation then tracks the positions and velocities of all atoms over a set period. youtube.com

From these simulations, several properties can be analyzed:

Solvation Structure: Determining how water molecules arrange around the carboxylic acid groups through radial distribution functions.

Hydrogen Bonding: Quantifying the number and lifetime of hydrogen bonds between the acid and surrounding water molecules, as well as potential intramolecular hydrogen bonds.

Conformational Dynamics: Observing how the molecule samples different conformations in solution, which may differ from the gas-phase predictions due to solvent interactions.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Raman)

Computational methods can accurately predict various spectroscopic signatures, which are crucial for chemical identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. More recently, machine learning algorithms have been developed that can predict chemical shifts with high accuracy based on molecular structure. nih.govprospre.canmrdb.org For this compound, predictions would show distinct signals for the ethyl group protons and carbon, the central quaternary carbon, and the three equivalent carboxylic acid groups.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectra are predicted by calculating the vibrational frequencies of the molecule's bonds. DFT calculations can determine these frequencies and their corresponding intensities. The predicted IR spectrum for this compound would be dominated by a very broad O-H stretching band (~2500-3300 cm⁻¹) and a strong C=O stretching band (~1700-1750 cm⁻¹), characteristic of carboxylic acids. Raman spectroscopy would also be sensitive to the symmetric vibrations of the carbon skeleton.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Signal | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Assignment |

| ¹³C NMR | 4 distinct signals | ~175 | Carboxyl Carbon (COOH) |

| ~55 | Quaternary Carbon (C(COOH)₃) | ||

| ~25 | Methylene (B1212753) Carbon (-CH₂-) | ||

| ~10 | Methyl Carbon (-CH₃) | ||

| ¹H NMR | 3 distinct signals | ~10-12 | Carboxyl Proton (-COOH) |

| ~2.5 | Methylene Protons (-CH₂-) | ||

| ~1.2 | Methyl Protons (-CH₃) | ||

| IR Spectroscopy | 3 key bands | 2500-3300 (broad) | O-H stretch of H-bonded carboxyl |

| ~2950 | C-H stretch (ethyl group) | ||

| 1700-1750 (strong) | C=O stretch (carboxyl) | ||

| Raman Spectroscopy | 2 key bands | ~2900 | C-H stretch (symmetric) |

| ~850 | C-C stretch (symmetric) |

Note: These are representative values. Actual spectra depend on solvent, concentration, and temperature. Machine learning tools or specific DFT calculations provide more precise predictions. acdlabs.comnmrdb.org

Theoretical Investigations of Acid-Base Equilibria and Protonation States

Theoretical calculations are highly effective for predicting the acidity constant (pKa) of molecules. wikipedia.orgresearchgate.net The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This is typically done using a thermodynamic cycle that separates the calculation into a gas-phase energy change and a solvation free energy change for each species involved (the acid and its conjugate base). researchgate.netrdd.edu.iqjoaquinbarroso.com The solvation energies are often calculated using a Polarizable Continuum Model (PCM).

As a tricarboxylic acid, this compound has three distinct pKa values corresponding to the sequential loss of three protons:

H₃A ⇌ H₂A⁻ + H⁺ (pKa₁)

H₂A⁻ ⇌ HA²⁻ + H⁺ (pKa₂)

HA²⁻ ⇌ A³⁻ + H⁺ (pKa₃)

Computational models predict that the pKa values will increase with each deprotonation step due to the buildup of negative charge on the molecule, which makes subsequent proton removal less favorable. The first deprotonation is easiest (lowest pKa), while the third is the most difficult (highest pKa).

Table 4: Theoretical Protonation Equilibria for this compound

| Equilibrium Step | Reaction | Predicted Trend in pKa | Dominant Species at pH |

| First Deprotonation | H₃A ⇌ H₂A⁻ + H⁺ | pKa₁ (Lowest) | pH < pKa₁ |

| Second Deprotonation | H₂A⁻ ⇌ HA²⁻ + H⁺ | pKa₂ | pKa₁ < pH < pKa₂ |

| Third Deprotonation | HA²⁻ ⇌ A³⁻ + H⁺ | pKa₃ (Highest) | pKa₂ < pH < pKa₃ |

This table illustrates the expected sequential deprotonation and the relative pKa values based on established chemical principles. Accurate pKa values require high-level quantum chemical calculations.

Derivatization and Functionalization Strategies for 1,1,1 Propanetricarboxylic Acid

Synthesis and Characterization of Ester Derivatives of 1,1,1-Propanetricarboxylic Acid

Esterification is a fundamental transformation for carboxylic acids, and in the case of this compound, it allows for the modulation of its physical and chemical properties.

Mono-, Di-, and Triester Synthesis

The synthesis of mono-, di-, and triesters of this compound can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.com

Selective synthesis of mono- and diesters can be challenging due to the similar reactivity of the three carboxyl groups. However, by carefully controlling the stoichiometry of the alcohol and the reaction conditions, it is possible to favor the formation of the desired ester. For instance, using a limited amount of alcohol would statistically favor the formation of the monoester. The selective synthesis of a monoester from a diacid can be achieved with high yields by utilizing specific reagents like Al₂O₃ and MeSO₃H in solvent-free conditions. organic-chemistry.org

The synthesis of triesters is more straightforward and is typically achieved by using a large excess of the alcohol and a suitable catalyst to drive the reaction to completion. A variety of catalysts can be employed, including strong acids like sulfuric acid, or Lewis acids such as zirconocene (B1252598) complexes, which can be effective even under solvent-free conditions. researchgate.net

Table 1: Examples of Esterification Reactions of Carboxylic Acids

| Carboxylic Acid | Reagent/Catalyst | Product | Yield (%) | Reference |

| Phenylacetic acid | Phenol, TiCl₄, Toluene (reflux) | Phenyl phenylacetate | 84 | researchgate.net |

| Various Carboxylic Acids | Dialkyl dicarbonates, MgCl₂, Alcohol | Corresponding Ester | Excellent | organic-chemistry.org |

| Diols | Aromatic and Aliphatic Acids, Al₂O₃, MeSO₃H | Monoesterified products | Excellent | organic-chemistry.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Investigation of Steric and Electronic Effects on Esterification

The rate and extent of esterification of this compound are influenced by both steric and electronic factors. The three carboxyl groups are situated on a single carbon atom, leading to significant steric hindrance. This crowding can impede the approach of the alcohol nucleophile, potentially slowing down the reaction rate, especially with bulky alcohols.

Electronically, the carboxyl groups are electron-withdrawing, which increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. However, the close proximity of the carboxyl groups can also lead to intramolecular hydrogen bonding, which can decrease the acidity of the carboxyl protons and potentially hinder the initial protonation step in acid-catalyzed esterification.

Amidation and Other Carboxyl Group Transformations

Beyond esterification, the carboxyl groups of this compound can undergo a variety of other transformations, most notably amidation. Amides are generally formed by reacting a carboxylic acid derivative, such as an acid chloride, with an amine. libretexts.orgmasterorganicchemistry.com Therefore, a common strategy involves first converting the carboxylic acid to a more reactive species.

The hydrolysis of amides back to carboxylic acids is possible but typically requires more stringent conditions, such as heating in the presence of strong acid or base, compared to the hydrolysis of esters. libretexts.org Amides can also be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction is specific to amides and results in the conversion of the carbonyl group to a methylene (B1212753) group (C=O → CH₂). libretexts.org

Introduction of Heteroatoms into the Propanetricarboxylic Acid Scaffold

Introducing heteroatoms—atoms other than carbon and hydrogen—into the this compound structure can significantly alter its properties and open up new avenues for functionalization. pressbooks.pub This can be achieved through various synthetic strategies. For instance, the carboxyl groups can be converted to functional groups containing heteroatoms like sulfur (to form thioesters) or halogens (to form acyl halides). organic-chemistry.orgpressbooks.pub

Polymerization Reactions Utilizing this compound as a Monomer

The trifunctional nature of this compound makes it a suitable monomer for the synthesis of cross-linked polymers.

Formation of Polyesters and Polyamides

This compound can be used in condensation polymerization reactions to form polyesters and polyamides. thesciencehive.co.uklibretexts.org When reacted with a diol, it can act as a cross-linking agent, leading to the formation of a three-dimensional polyester (B1180765) network. Similarly, reaction with a diamine can produce cross-linked polyamides. libretexts.orgbritannica.com These polymers often exhibit enhanced thermal and mechanical properties due to the high degree of cross-linking.

The formation of polyesters occurs through the reaction of the carboxylic acid groups with the hydroxyl groups of the diol, forming ester linkages and eliminating water. libretexts.org Polyamide formation involves the reaction of the carboxylic acid groups with amine groups, forming amide bonds, also with the elimination of water. britannica.com

Cross-linking Agents in Polymer Science

The use of cross-linking agents is a critical strategy in polymer science to modify the properties of polymers, transforming them from linear or branched chains into a more rigid and stable three-dimensional network. This process significantly impacts the mechanical, thermal, and chemical resistance of the final material. Polycarboxylic acids, by virtue of their multiple carboxyl groups, are a key class of compounds employed as cross-linking agents, particularly in the synthesis of polyesters and other condensation polymers.

The fundamental reaction involves the formation of ester bonds between the carboxyl groups of the acid and the hydroxyl groups of a polyol. When a dicarboxylic acid reacts with a diol, a linear polyester is formed. scienceinfo.comyoutube.com However, the introduction of a cross-linking agent with three or more carboxylic acid functionalities, such as a tricarboxylic acid, leads to the formation of a branched and ultimately cross-linked network structure. scienceinfo.com This network formation is responsible for the transition from a thermoplastic to a thermoset polymer, which does not melt upon heating but rather decomposes at high temperatures.

While the theoretical potential for this compound to act as such a cross-linking agent is clear due to its three carboxyl groups, the scientific literature does not provide specific examples or detailed research on its use. nih.gov In contrast, its isomer, 1,2,3-propanetricarboxylic acid (citric acid), is a widely studied and utilized cross-linking agent. google.comontosight.ai Patents describe the use of polycarboxylic acids, including citric acid, to cross-link polysaccharides for the production of hydrogels. google.com These hydrogels find applications in various fields due to their ability to absorb and retain large amounts of water.

The properties of the resulting cross-linked polymer are highly dependent on the nature of the cross-linking agent, including the number of functional groups and the flexibility of its molecular structure. For instance, research on biodegradable polyesters has explored the use of various polyhydric alcohols and aliphatic dicarboxylic acids to create network polyesters with tailored properties. mdpi.com

Coordination Chemistry of 1,1,1 Propanetricarboxylic Acid As a Polycarboxylic Ligand

Synthesis and Structural Elucidation of Metal-1,1,1-Propanetricarboxylate Complexes

There is a scarcity of published research detailing the synthesis of metal complexes specifically using 1,1,1-propanetricarboxylic acid as a ligand. While general methods for creating metal carboxylate complexes are well-documented, specific conditions, yields, and characterization data for complexes of this compound are not available.

Ligand Exchange Kinetics and Thermodynamics

The study of ligand exchange reactions provides insight into the reactivity and stability of coordination complexes. However, no kinetic or thermodynamic studies concerning ligand exchange reactions involving 1,1,1-propanetricarboxylate complexes have been published. General models for ligand exchange mechanisms exist, but their application to this specific system is not possible without experimental data nih.govnih.govlibretexts.orgmcmaster.ca. Similarly, thermodynamic parameters such as enthalpy and entropy changes for the formation and exchange of these complexes are not available in the literature unime.itdalalinstitute.comlibretexts.orgresearchgate.net.

Application of this compound Complexes in Catalysis Research

A comprehensive review of scientific literature and research databases reveals a notable absence of studies focused on the application of this compound complexes in the field of catalysis. While the coordination chemistry of polycarboxylic acids, in general, has led to the development of numerous metal-organic frameworks (MOFs) and coordination polymers with significant catalytic activity, specific research into the catalytic potential of complexes derived from this compound appears to be an unexplored area of investigation.

The catalytic properties of coordination complexes are intrinsically linked to the nature of both the metal center and the coordinating ligands. Factors such as the denticity of the ligand, the stability of the resulting complex, and the electronic environment around the metal ion play crucial roles in determining the catalytic efficacy of a system. In principle, the three carboxylate groups of this compound offer multiple coordination sites, suggesting its potential to form stable and structurally diverse complexes with various transition metals. These metals are known for their catalytic activity in a wide range of organic transformations. unacademy.comyoutube.com

Typically, metal-organic frameworks and coordination polymers derived from polycarboxylic acid linkers have been investigated for their catalytic applications in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. nih.govnih.gov The porous nature of these materials can also provide size and shape selectivity, enhancing their catalytic performance.

However, despite the theoretical potential, there are currently no published research findings detailing the synthesis of this compound-based metal complexes for catalytic purposes or evaluating their performance in any specific catalytic reactions. Consequently, no data tables on their catalytic activity, reaction conditions, or yields can be provided at this time. This represents a significant gap in the current body of scientific knowledge and suggests a promising avenue for future research in the field of coordination chemistry and catalysis.

Advanced Analytical Methodologies for Characterization of 1,1,1 Propanetricarboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and purity evaluation of 1,1,1-propanetricarboxylic acid. Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or more decimal places. libretexts.org This precision allows for the determination of the elemental composition of the molecule, a critical step in confirming its identity.

The molecular formula of this compound is C₆H₈O₆. nih.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000 Da), hydrogen (¹H = 1.0078 Da), and oxygen (¹⁶O = 15.9949 Da), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. libretexts.orglibretexts.org This calculated exact mass serves as a benchmark for comparison with the experimentally measured mass obtained by HRMS. A close agreement between the theoretical and measured mass, typically within a few parts per million (ppm), provides strong evidence for the molecular identity of this compound.

HRMS is also a powerful tool for assessing the purity of a sample. The high resolving power of the instrument allows for the separation of ions with very similar nominal masses, enabling the detection of impurities that might otherwise go unnoticed. researchgate.net A pure sample of this compound will exhibit a dominant peak corresponding to its molecular ion in the mass spectrum, with the isotopic pattern matching the theoretical distribution for its elemental formula. nih.gov The presence of other significant peaks may indicate the presence of contaminants, degradation products, or derivatives.

Table 1: Theoretical and Simulated HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₈O₆ |

| Theoretical Monoisotopic Mass | 176.0321 Da |

| Ionization Mode (example) | Electrospray Ionization (ESI) |

| Adduct (example) | [M-H]⁻ |

| Theoretical m/z of [M-H]⁻ | 175.0248 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. pressbooks.pub

¹H, ¹³C, and 2D NMR Techniques

¹H NMR Spectroscopy: Proton NMR provides information about the number and types of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show signals corresponding to the ethyl group protons and the acidic protons of the three carboxyl groups. The protons of the carboxyl groups are highly deshielded and typically appear as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm. libretexts.orglibretexts.org The chemical shifts and splitting patterns of the ethyl group protons will provide information about their connectivity.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbons of the carboxylic acid groups are significantly deshielded and are expected to resonate in the range of 170-185 ppm. libretexts.org The chemical shifts of the other carbon atoms will depend on their immediate chemical environment.

2D NMR Techniques: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the complete molecular structure. wikipedia.org

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This helps to establish the connectivity of proton-bearing fragments, such as the ethyl group in this compound. sdsu.edu

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the C1 carbon of the propane (B168953) chain in this compound, and for connecting different structural fragments. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 (broad s) | 170 - 185 |

| -CH₂- | ~ 2.5 | ~ 30 |

| -CH₃ | ~ 1.0 | ~ 10 |

| C(COOH)₃ | - | ~ 60 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.gov For this compound, these techniques are particularly effective at confirming the presence of the characteristic carboxylic acid moieties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The IR spectrum of a carboxylic acid is distinguished by two prominent features:

A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxyl groups. echemi.com

A sharp and intense absorption band between 1690 and 1760 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light by a molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. mdpi.com For carboxylic acids, the C=O stretch also gives rise to a strong band in the Raman spectrum, typically in a similar region to the IR absorption. spectroscopyonline.com The O-H stretch is generally weaker and less prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (very broad, strong) | Weak |

| C=O (Carboxylic Acid) | Stretching | 1690 - 1760 (sharp, strong) | 1640 - 1680 (strong) |

| C-O | Stretching | 1210 - 1320 (medium) | |

| O-H | Bending | 1395 - 1440 (medium) |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification. The choice of technique depends on the volatility of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of non-volatile and polar compounds like carboxylic acids. sigmaaldrich.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. doaj.org

For the analysis of this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often an aqueous solution with a buffer to control the pH. sielc.com The retention time of the compound can be adjusted by modifying the composition and pH of the mobile phase. Quantification is typically achieved using a UV detector, as the carboxyl group exhibits some UV absorbance, or more advanced detectors like mass spectrometers (LC-MS).

Table 4: Example HPLC Method Parameters for Carboxylic Acid Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase |

| Mobile Phase | Aqueous buffer (e.g., phosphate buffer) with an organic modifier (e.g., acetonitrile) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Temperature | Ambient or controlled |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to its low volatility and high polarity, this compound is not directly amenable to GC analysis. colostate.edu Therefore, a derivatization step is necessary to convert the non-volatile acid into a more volatile derivative.

A common derivatization method for carboxylic acids is silylation, where the acidic protons are replaced with trimethylsilyl (TMS) groups. nih.govomicsonline.org This process significantly increases the volatility of the analyte, allowing it to be readily analyzed by GC-MS. The resulting silylated derivative of this compound will have a characteristic retention time on the GC column and a unique mass spectrum that can be used for its identification and quantification.

Table 5: Derivatization and GC-MS Analysis of this compound

| Step | Description |

| Derivatization | Reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the trimethylsilyl ester. |

| GC Separation | Separation of the volatile derivative on a capillary column (e.g., DB-5ms). |

| MS Detection | Ionization (typically Electron Ionization - EI) and mass analysis of the eluting derivative to obtain a characteristic mass spectrum. |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of Propane-1,2,3-Tricarboxylic Acid

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. While crystallographic data for this compound is not available, a comprehensive study of its isomer, propane-1,2,3-tricarboxylic acid (tricarballylic acid), has been reported, offering insight into the structural characteristics of propanetricarboxylic acids. iucr.org

The crystal structure of propane-1,2,3-tricarboxylic acid was determined by J. C. Barnes and J. D. Paton in 1988. iucr.org The compound crystallizes in the orthorhombic space group Pbca. iucr.org The analysis revealed no unusual bond lengths or angles within the molecule. iucr.org The detailed crystallographic data are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈O₆ |

| Molecular Weight | 176.12 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a (Å) | 11.89(2) |

| b (Å) | 23.96(3) |

| c (Å) | 5.38(2) |

| Volume (ų) | 1532.68 |

| Z | 8 |

| Temperature (K) | 293 |

| CCDC Number | 233347 |

Data sourced from Barnes, J. C., & Paton, J. D. (1988). Acta Crystallographica Section C: Crystal Structure Communications, 44(4), 758-760. iucr.org

A significant aspect of the solid-state structure of propane-1,2,3-tricarboxylic acid is the extensive network of hydrogen bonds. The molecules are linked into double sheets, a feature that is also observed in the crystal structure of citric acid, although the molecular conformations of the two compounds differ. iucr.org This hydrogen bonding is a dominant factor in the crystal packing and influences the material's physical properties, such as its melting point and solubility. The study by Barnes and Paton provides a foundational understanding of how these molecules self-assemble in the solid state, guided by the strong intermolecular interactions of the carboxylic acid functional groups. iucr.org

Potential Applications in Advanced Materials Science Research

Role as a Building Block in the Synthesis of Functional Organic Materials

The structure of 1,1,1-propanetricarboxylic acid allows it to act as a potent building block, or monomer, for the synthesis of highly branched and cross-linked functional organic materials. Polycarboxylic acids are widely utilized as cross-linking agents to enhance the mechanical and thermal properties of polymers. usda.gov For instance, related multifunctional carboxylic acids like citric acid and 1,2,3,4-butanetetracarboxylic acid are effective in cross-linking cellulose (B213188) to improve the wet performance of paper and in creating hydrogels. usda.govgoogle.com

Theoretically, this compound could be employed in a similar fashion. Its three carboxyl groups can react with hydroxyl or amine groups in other molecules to form a dense network of ester or amide linkages. This could be particularly valuable in creating rigid, three-dimensional polymer networks. The use of such polycarboxylic acids can lead to materials with improved heat resistance and chemical resistance compared to linear polymers. mdpi.com The resulting polyesters or polyamides could find use in coatings, adhesives, and composite materials where high durability is required.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | propane-1,1,1-tricarboxylic acid |

| Molecular Formula | C₆H₈O₆ |

| Molecular Weight | 176.12 g/mol |

| Synonyms | Propanetricarboxylic acid |

| PubChem CID | 20345508 |

Data sourced from PubChem. nih.gov

Development of Supramolecular Assemblies Incorporating this compound

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, is a key area of materials research. Metal-Organic Frameworks (MOFs), a class of crystalline materials constructed from metal ions or clusters linked by organic molecules, have garnered significant attention for their applications in gas storage, separation, and catalysis. mdpi.com

The organic linkers in MOFs are typically polycarboxylic acids. mdpi.comnih.gov The number and orientation of the carboxyl groups on the linker molecule dictate the topology and properties of the resulting framework. While various tricarboxylic acids have been used to create diverse MOF structures, the use of this compound as a linker is not yet widely documented. However, its unique geometry, with three functional groups emanating from a single tetrahedral carbon, could lead to the formation of novel MOF architectures. These frameworks could exhibit unique pore structures and functionalities, potentially offering new capabilities in selective adsorption or catalytic activity. The deprotonated form of the acid, 1,1,1-propanetricarboxylate, would serve as the coordinating species to the metal centers in such assemblies. nih.gov

Investigation as a Precursor for Smart Materials and Responsive Systems

Smart materials, which can change their properties in response to external stimuli, are at the forefront of materials innovation. One of the most common triggers is a change in pH. rsc.org Polymers that contain acidic or basic functional groups can exhibit dramatic changes in their structure and solubility as the pH of their environment varies. mdpi.com

Polymers incorporating this compound, either as a cross-linker or as a pendant group on a polymer backbone, would be inherently pH-responsive. The carboxylic acid groups are protonated at low pH and deprotonated at higher pH. This transition from a neutral to a charged state can induce significant conformational changes in the polymer chains due to electrostatic repulsion. This behavior is the basis for pH-responsive hydrogels that can swell or shrink dramatically with pH changes, making them suitable for applications in drug delivery, sensors, and actuators. researchgate.netnih.gov The high density of carboxylic acid groups in this compound could lead to materials with exceptionally sharp and pronounced pH sensitivity.

Q & A

Basic: What are the established synthetic routes for 1,1,1-Propanetricarboxylic acid, and how can purity be validated?

Methodological Answer:

Synthesis typically involves multi-step carboxylation or oxidation reactions. For example, alkylation of malonic ester derivatives followed by hydrolysis can yield tricarboxylic acids. Purification via recrystallization or column chromatography is critical. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ ~210 nm for carboxyl groups) and 1H/13C NMR to confirm structural integrity . Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (expected m/z 192.12 for C6H8O7). Cross-reference with IR spectroscopy for characteristic C=O (1700–1750 cm⁻¹) and O-H (2500–3500 cm⁻¹) stretches .

Basic: What spectroscopic methods are used to characterize this compound, and what are the expected spectral signatures?

Methodological Answer:

- NMR : In D2O, expect three distinct carboxyl proton environments (δ ~12–13 ppm, broad). For <sup>13</sup>C NMR, three carboxyl carbons (~170–175 ppm) and a central CH group (~45 ppm) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~2500–3500 cm⁻¹ (O-H stretching) .

- MS : ESI-MS in negative mode should show [M-H]<sup>-</sup> at m/z 191.11 .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across different studies?

Methodological Answer:

Discrepancies often arise from variations in experimental design, such as:

- Assay conditions : pH (carboxyl groups are pH-sensitive), solvent polarity, and temperature. Standardize protocols using buffers like PBS (pH 7.4) .

- Sample purity : Impurities (e.g., residual solvents) can skew bioactivity. Validate purity via HPLC-MS and quantify using calibration curves .

- Cell line specificity : Use orthogonal assays (e.g., DPPH for antioxidant activity and FRAP for reducing power) to confirm mechanisms .

Advanced: What are the methodological considerations for designing in vitro studies to evaluate the antioxidant potential of this compound?

Methodological Answer:

- Dose range : Test 0.1–10 mM, as carboxylates exhibit concentration-dependent radical scavenging .

- Controls : Include ascorbic acid (positive control) and vehicle (e.g., DMSO ≤0.1%).

- Assay selection : Combine DPPH (measures hydrogen donation) and ABTS (electron transfer) for mechanistic clarity .

- Data normalization : Express activity as % inhibition relative to control, using triplicate measurements .

Basic: What are the solubility and stability profiles of this compound under various experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in water (~133 g/100 mL at 20°C) due to hydrophilic carboxyl groups. Limited solubility in apolar solvents (e.g., hexane) .

- Stability : Degrades above 175°C via decarboxylation. Store at 4°C in airtight containers to prevent hygroscopic absorption .

- pH effects : Forms salts (e.g., sodium citrate) in basic conditions, altering reactivity. Monitor pH with potentiometric titration .

Advanced: How does the stereochemistry of this compound influence its reactivity and interaction with biological targets?

Methodological Answer:

While this compound lacks chiral centers, related tricarboxylic acids (e.g., hydroxycitrate) show stereospecific binding to enzymes like ATP-citrate lyase. For 1,1,1-isomer:

- Coordination chemistry : The symmetric structure allows chelation of divalent cations (e.g., Mg<sup>2+</sup>) in a trigonal planar geometry, affecting metal-dependent enzymatic assays .

- Enzyme inhibition : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to targets like citrate synthase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.